molecular formula C6H4ClN3S B1430430 4-Chlorothiazolo[5,4-c]pyridin-2-amine CAS No. 1439824-01-7

4-Chlorothiazolo[5,4-c]pyridin-2-amine

Cat. No. B1430430
CAS RN: 1439824-01-7
M. Wt: 185.64 g/mol
InChI Key: LYEBMENNSPEVTF-UHFFFAOYSA-N
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Description

4-Chlorothiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that is used in a variety of scientific research applications. It is an important building block in the synthesis of a variety of biologically active molecules. 4-Chlorothiazolo[5,4-c]pyridin-2-amine has been found to have a variety of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

I have conducted a search for the scientific research applications of 4-Chlorothiazolo[5,4-c]pyridin-2-amine , but unfortunately, the available information does not provide a detailed analysis of specific applications for this compound. The search results mostly pertain to its availability for purchase and use in various areas of research such as Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical fields .

properties

IUPAC Name

4-chloro-[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-5-4-3(1-2-9-5)10-6(8)11-4/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEBMENNSPEVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272364
Record name Thiazolo[5,4-c]pyridin-2-amine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1439824-01-7
Record name Thiazolo[5,4-c]pyridin-2-amine, 4-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439824-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[5,4-c]pyridin-2-amine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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